molecular formula C7H11ClN2O2S B2397584 1-sec-butyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1245808-44-9

1-sec-butyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2397584
CAS No.: 1245808-44-9
M. Wt: 222.69
InChI Key: TUNSDONYUQYIRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-sec-butyl-1H-pyrazole-5-sulfonyl chloride typically involves the formation of the pyrazole ring followed by sulfonylation. One common method includes the reaction of 1-sec-butyl-1H-pyrazole with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-sec-butyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thioesters.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfinic acids.

Scientific Research Applications

1-sec-butyl-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-sec-butyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .

Comparison with Similar Compounds

Similar Compounds

  • 1-sec-butyl-1H-pyrazole-5-sulfonic acid
  • 1-sec-butyl-1H-pyrazole-5-sulfonamide
  • 1-sec-butyl-1H-pyrazole-5-sulfonate esters

Uniqueness

1-sec-butyl-1H-pyrazole-5-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which makes it highly reactive and versatile for various chemical transformations. This reactivity distinguishes it from its sulfonic acid, sulfonamide, and sulfonate ester counterparts, which are generally less reactive .

Biological Activity

1-sec-butyl-1H-pyrazole-5-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's implications in drug discovery and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a sec-butyl group and a sulfonyl chloride moiety. This unique structure contributes to its biological activity, particularly in modulating enzyme functions and interacting with various biological targets.

Anti-inflammatory Properties

Research indicates that compounds within the pyrazole family, including this compound, exhibit significant anti-inflammatory activity. For instance, studies have shown that related pyrazole derivatives can inhibit cyclooxygenase-2 (COX-2) effectively, with IC50 values ranging from 0.02 to 0.04 μM . The presence of the sulfonyl group enhances the binding affinity to COX enzymes, leading to reduced inflammation.

Table 1: Comparison of IC50 Values for Pyrazole Derivatives

CompoundIC50 (μM)Target Enzyme
This compoundTBDCOX-2
Compound A0.02COX-2
Compound B0.04COX-2

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In vitro studies have demonstrated moderate activity against Mtb, with minimum inhibitory concentrations (MICs) below 0.5 μM . The mechanism appears to involve interference with cell wall biosynthesis, suggesting potential as a novel anti-tuberculosis agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl chloride group is known to form covalent bonds with nucleophilic sites on target proteins, which can modulate their activity. Additionally, the hydrophobic sec-butyl group may enhance membrane permeability, facilitating cellular uptake.

Study on Anti-inflammatory Activity

In a recent study evaluating various pyrazole derivatives for their anti-inflammatory effects, compounds similar to this compound demonstrated substantial edema inhibition percentages compared to standard treatments such as celecoxib . This highlights the potential of such compounds in developing safer anti-inflammatory medications.

Tuberculosis Treatment Research

Another significant study focused on the compound's efficacy against Mtb. The research revealed that the compound exhibited bactericidal activity under various conditions simulating in vivo environments. Notably, it showed no cross-resistance with established tuberculosis drugs, indicating a potentially novel mechanism of action .

Properties

IUPAC Name

2-butan-2-ylpyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-3-6(2)10-7(4-5-9-10)13(8,11)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNSDONYUQYIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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